molecular formula C10H8F3NO2 B172880 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid CAS No. 143785-86-8

4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid

Cat. No. B172880
M. Wt: 231.17 g/mol
InChI Key: JNGJTSIROKHOIZ-UHFFFAOYSA-N
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Description

Amino acids are the building blocks of proteins and play a crucial role in almost all biological processes . They are colorless, crystalline substances . Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine) .


Synthesis Analysis

The synthesis of amino acids typically involves the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. This is followed by the conversion of SAM to ACC, which is catalyzed by ACC synthase .


Molecular Structure Analysis

Amino acids have a side chain or R group attached to the α-carbon. Each amino acid has unique characteristics arising from the size, shape, solubility, and ionization properties of its R group .


Chemical Reactions Analysis

The chemical reactions of amino acids are important for the identification and analysis of amino acids in proteins . The level of ACC synthase (ACS) activity closely parallels the level of ethylene production in most plant tissues .


Physical And Chemical Properties Analysis

Amino acids have a high melting point (200-300°C) due to their ionic property . Their solubility depends on polarity, iso-electric point, nature of the solvent (pH), and temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid and similar compounds have been synthesized using various techniques. Deng et al. (2015) described a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, a related compound, which is significant in the pharmaceutical industry and material science (Deng et al., 2015).

  • Chemical Analysis and Characterization : The bioanalysis of compounds like LY379268, which involve pentafluorobenzoyl chloride, related to trifluorobenzoic acid derivatives, was conducted by Benitex et al. (2014). They developed a novel method for determining such compounds in rat plasma (Benitex et al., 2014).

  • Crystal Structure Analysis : The crystal structure of compounds like 3-chloro-2,4,5-trifluorobenzoic acid, which shares a similar structure to the subject compound, was studied by Quan and Sun (2012). They focused on the arrangement of molecules in the crystal form (Quan & Sun, 2012).

Application in Synthesis of Other Compounds

  • Heterocyclic Systems Synthesis : Sharma and Jain (2011) reported the synthesis of novel heterocyclic systems using trifluoroacetic anhydride, which is related to trifluorobenzoic acid compounds. These compounds showed significant antibacterial, antifungal, and insecticidal activities (Sharma & Jain, 2011).

  • Development of Bioactive Compounds : Al-Majidi and Saeed (2013) synthesized a series of heterocyclic compounds, including those derived from ethyl-p-aminobenzoate. These compounds were tested for antibacterial activity, highlighting the potential of trifluorobenzoic acid derivatives in creating bioactive substances (Al-Majidi & Saeed, 2013).

  • Aromatic Polyimides Synthesis : Butt et al. (2005) conducted a study on synthesizing novel aromatic polyimides using compounds like 4-aminophenoxy, which is structurally related to the subject compound. These polyimides have potential applications in various industries due to their solubility and thermal stability (Butt et al., 2005).

  • Spectroscopy and Tagging Studies : Khuu et al. (2020) examined 4-Aminobenzoic acid, which is structurally similar to the subject compound, focusing on its vibrational spectra in the cryogenically cooled state. This study contributes to the understanding of the physical properties of such compounds (Khuu et al., 2020).

Safety And Hazards

The safety data sheet for Ethyl 1-aminocyclopropanecarboxylate hydrochloride, a related compound, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

4-(1-aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-5-3-4(9(15)16)7(12)8(13)6(5)10(14)1-2-10/h3H,1-2,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGJTSIROKHOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C(=C2F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 2
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 3
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 4
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 5
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
Reactant of Route 6
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid

Citations

For This Compound
1
Citations
Y TODO, H TAKAGI, F IINO, K HAYASHI… - Chemical and …, 1994 - jstage.jst.go.jp
An economical 11-step synthesis of T-3761 (1), a new quinolone antibacterial agent discovered by us, has been developed. Commercially available 2, 3, 4, 5-tetrafluorobenzoic acid (2) …
Number of citations: 20 www.jstage.jst.go.jp

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